N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Description
Synthesis Analysis
The synthesis of benzothiazole derivatives has been a subject of interest due to their diverse biological activities. In the context of N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, similar compounds have been synthesized through various methods. For instance, a series of N-substituted imidazolylbenzamides were synthesized and showed promising cardiac electrophysiological activity, indicating the potential of benzothiazole derivatives in medical applications . Additionally, N-(thiazol-2-yl)benzamide derivatives were synthesized and investigated for their gelation behavior, highlighting the importance of non-covalent interactions in the properties of these compounds . Novel (4-oxothiazolidine-2-ylidene)benzamide derivatives were also synthesized using a one-pot, multicomponent method, showcasing the versatility of synthetic approaches for benzothiazole derivatives .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is crucial in determining their physical and chemical properties, as well as their biological activity. The crystal structure of certain N-(thiazol-2-yl)benzamide derivatives revealed a helical assembly driven by π-π interaction along with cyclic N–H⋯N and S⋯O interaction . Such detailed structural analysis is essential for understanding the behavior of N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide and similar compounds.
Chemical Reactions Analysis
The reactivity of benzothiazole derivatives can be inferred from the synthesis and reactions of related compounds. For example, biphenyl benzothiazole-2-carboxamide derivatives were synthesized by reacting biphenyl acid chloride with 2-aminobenzothiazole, indicating the reactivity of the benzothiazole moiety with acid chlorides . Similarly, the synthesis of 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives involved cyclocondensation reactions, demonstrating the potential for complex reactions involving benzothiazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The 1,3-benzothiazole moiety in the compound 1,3-benzothiazole-6-carboxamidinium chloride dihydrate is inclined to the 6-amidine group, which affects the compound's hydrogen bonding and overall three-dimensional network . Such structural features are likely to impact the solubility, stability, and reactivity of related compounds like N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. Additionally, the antibacterial, antifungal, and anticancer activities of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide were evaluated, suggesting that the biological properties of these compounds are significant and can be tailored through structural modifications .
Scientific Research Applications
Diuretic Activity
Benzothiazole derivatives, such as N-{(substituted)1,3-benzothiazol-2-yl}-1,1 '-biphenyl-4-carboxamides, have been synthesized and evaluated for their diuretic activity. Among these, specific compounds demonstrated promising diuretic properties, indicating the potential for benzothiazole derivatives in developing new diuretic agents M. Yar & Zaheen Hasan Ansari, 2009.
Insecticidal Activity
The conversion of the N'-benzoyl group in certain compounds to benzoheterocyclecarbonyl groups has been explored to investigate the potential of benzothiazole derivatives as insecticidal agents. Some derivatives showed high insecticidal activities, superior to certain commercial insecticides, highlighting the potential application of benzothiazole derivatives in pest management Yoshihiro. Sawada et al., 2003.
Chemosensors for Cyanide Anions
Benzothiazole derivatives have been synthesized and investigated for their ability to act as chemosensors for cyanide anions. Certain compounds exhibited the ability to recognize cyanide anions through color changes and fluorescence quenching, which could be observed by the naked eye. This suggests the utility of benzothiazole derivatives in the development of sensitive and selective chemosensors for environmental and analytical applications Kangnan Wang et al., 2015.
properties
IUPAC Name |
N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-3-9-22-18-13(2)5-4-6-17(18)26-20(22)21-19(23)14-7-8-15-16(12-14)25-11-10-24-15/h1,4-8,12H,9-11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMNHJFMRXEVHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC4=C(C=C3)OCCO4)N2CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
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